

Kinase profiling of Tirabrutinib hydrochloride to identify off-target interactions

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Compound of Interest

Compound Name: Tirabrutinib hydrochloride

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Tirabrutinib Hydrochloride: A Comparative Kinase Profiling Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profile of **Tirabrutinib hydrochloride** against other Bruton's Tyrosine Kinase (BTK) inhibitors. The information is supported by experimental data to aid in evaluating its off-target interaction potential.

Tirabrutinib is a second-generation, irreversible BTK inhibitor that has demonstrated high selectivity and potency.[1][2] Understanding the kinase selectivity of a drug is crucial for predicting its potential off-target effects and overall safety profile. This guide summarizes the available quantitative data, details the experimental methodologies used for kinase profiling, and provides visual representations of key pathways and workflows.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tirabrutinib and other commercially available BTK inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency. This data has been collated from various independent studies and highlights the differences in selectivity among these inhibitors.



Kinase	Tirabrutinib IC50 (nM)	Ibrutinib IC50 (nM)	Acalabrutinib IC50 (nM)	Zanubrutinib IC50 (nM)
BTK	2.89[3]	0.5[4]	5.1[5]	0.9[6]
TEC	20.9[3]	78[7]	>1000[5]	1.8[6]
ITK	>10000[3]	10.6[7]	>1000[5]	62.7[6]
EGFR	>10000[3]	5.6[7]	>1000[5]	>10000[6]
ERBB2 (HER2)	>10000[3]	9.4[7]	>1000[5]	>10000[6]
JAK3	>10000[3]	16[7]	>1000[5]	3.4[6]
BLK	4.6[3]	0.8[7]	-	-
BMX	3.6[3]	1.3[7]	-	-
CSK	470[3]	2.3[8]	-	-
FYN	>10000[3]	-	-	-
LCK	>10000[3]	-	-	-
LYN	>10000[3]	-	-	-
SRC	>10000[3]	20.3[7]	-	-

Note: The IC50 values are sourced from multiple publications and assays, which may have slight variations in experimental conditions. Direct comparison should be made with caution. A comprehensive screen of Tirabrutinib against 442 kinases at a concentration of 300 nM showed significant inhibition (>65%) for only five kinases: BTK (97%), TEC (92.2%), BMX (89%), HUNK (89%), and RIPK2 (67%).[3]

Experimental Protocols

The kinase inhibition data presented in this guide were primarily generated using radiometric and fluorescence-based kinase assays. Below are detailed protocols for these key experimental methodologies.

Radiometric Kinase Assay (Dot Blot Method)



This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

- Kinase of interest
- Substrate peptide
- [y-32P]ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT)
- Test compounds (e.g., Tirabrutinib) dissolved in DMSO
- Phosphocellulose paper (P81)
- Wash buffer (e.g., 0.5% phosphoric acid)
- Scintillation counter or phosphorimager

Procedure:

- Prepare a reaction mixture containing the kinase and its specific substrate peptide in the kinase reaction buffer.
- Add the test compound at various concentrations to the reaction mixture. Include a DMSO control (vehicle).
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [y-32P]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Stop the reaction by spotting a small volume of the reaction mixture onto the P81 phosphocellulose paper.



- Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ -32P]ATP.
- Dry the P81 paper.
- Quantify the amount of incorporated radioactivity on the paper using a scintillation counter or a phosphorimager.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

Fluorescence-Based Kinase Assays

These assays utilize changes in fluorescence properties to measure kinase activity and are amenable to high-throughput screening.

1. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase.

Materials:

- Kinase of interest (tagged, e.g., with GST or His)
- LanthaScreen[™] Certified Antibody (Europium-labeled anti-tag antibody)
- Alexa Fluor[™] 647-labeled Kinase Tracer
- Kinase buffer
- Test compounds

Procedure:

• Prepare a mixture of the kinase and the Europium-labeled antibody in the kinase buffer.



- Add the test compound at various concentrations to the wells of a microplate.
- Add the kinase/antibody mixture to the wells.
- Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Europium antibody).
- Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the test compound.
- Determine the IC50 value as described for the radiometric assay.[11][12][13]
- 2. Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

This assay is based on the differential cleavage of a FRET-labeled peptide substrate by a development reagent after the kinase reaction.

Materials:

- Kinase of interest
- Z'-LYTE™ FRET-peptide substrate
- ATP
- Kinase buffer
- Development Reagent
- Stop Reagent
- · Test compounds

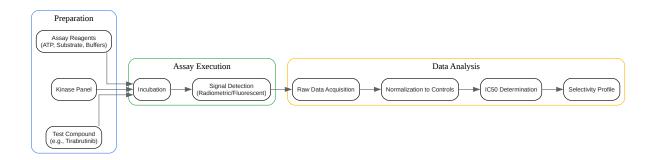
Procedure:



- Perform the kinase reaction by incubating the kinase, the FRET-peptide substrate, and ATP in the presence of various concentrations of the test compound.
- After the kinase reaction, add the Development Reagent, which is a protease that specifically cleaves the non-phosphorylated FRET-peptide.
- Incubate to allow for the cleavage reaction to occur.
- Add the Stop Reagent to terminate the development reaction.
- Read the fluorescence at two wavelengths (for the two fluorophores on the peptide) on a fluorescence plate reader.
- Calculate the emission ratio. A higher ratio indicates more phosphorylated (uncleaved)
 peptide and thus higher kinase activity.
- Determine the percentage of inhibition and the IC50 value.[2][14][15]

Visualizations

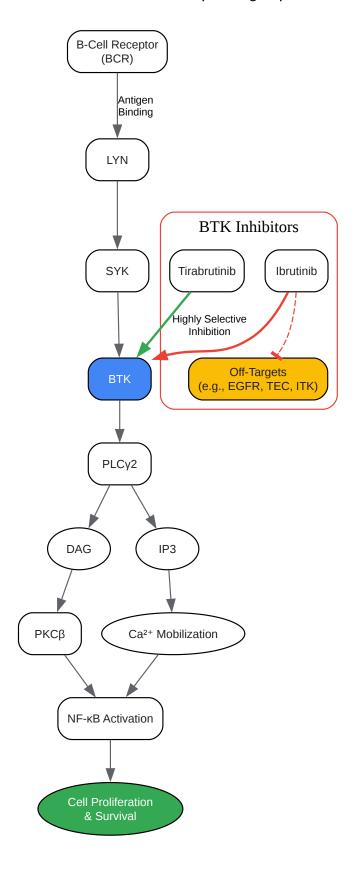
The following diagrams illustrate key concepts related to kinase profiling and BTK signaling.





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Caption: A generalized workflow for in vitro kinase profiling experiments.





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Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and inhibitor interactions.

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